molecular formula C8H9NO2S B2835359 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one CAS No. 2172565-28-3

4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one

Cat. No.: B2835359
CAS No.: 2172565-28-3
M. Wt: 183.23
InChI Key: MKEGRCVSFNEBPW-UHFFFAOYSA-N
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Description

4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one is a high-purity chemical compound supplied for research and development purposes. This specialty molecule features a benzoxathiine heterocyclic core, a structure of significant interest in medicinal and organic chemistry for constructing novel bioactive agents . While the specific biological activities and detailed mechanism of action for this particular imino-derivative are areas of ongoing research, related benzoxathiin and similar heterocyclic frameworks are frequently investigated for their potential pharmacological properties . Researchers utilize such complex heterocycles as key intermediates in organic synthesis and as core scaffolds for developing new therapeutic candidates. The compound's structure, which incorporates oxygen and sulfur heteroatoms along with an imino functional group, makes it a valuable building block for generating diverse chemical libraries. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as its toxicological profile has not been fully characterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-imino-2,3-dihydro-1,4λ6-benzoxathiine 4-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-12(10)6-5-11-7-3-1-2-4-8(7)12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEGRCVSFNEBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one involves several steps. One common method includes the cyclization of o-mercaptophenol with appropriate electrophiles such as α-halo Michael acceptors . The reaction conditions typically involve the use of strong bases like sodium methoxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution

The imino (-NH) group acts as a nucleophilic site, enabling reactions with electrophiles. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkyl derivatives.

  • Acylation : Forms carbamate or urea derivatives when treated with acyl chlorides or isocyanates.

Example Reaction :

4-Imino-benzoxathiin+R-XBaseN-substituted derivative+HX\text{4-Imino-benzoxathiin} + \text{R-X} \xrightarrow{\text{Base}} \text{N-substituted derivative} + \text{HX}

Conditions: K₂CO₃, DMF, 60°C, 6–8 hours .

Oxidation and Reduction

  • Oxidation : The sulfur atom in the thiomorpholine ring oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or m-CPBA .

  • Reduction : The imino group can be reduced to an amine using NaBH₄ or LiAlH₄, yielding 4-amino derivatives .

Key Reaction Pathways :

Reaction TypeReagentProductYield (%)
Sulfur Oxidationm-CPBASulfone85
Imino ReductionNaBH₄4-Amino-benzoxathiin72

Cyclization and Ring-Opening

The benzoxathiin scaffold undergoes recyclization under acidic or basic conditions:

  • Acid-Catalyzed Cyclization : Forms fused tricyclic structures via intramolecular electrophilic aromatic substitution .

  • Base-Mediated Ring-Opening : Cleavage of the thiomorpholine ring yields thiol-containing intermediates .

Notable Example :

BenzoxathiinHCl, EtOHThiol intermediateNaOHDihydrobenzothiazine\text{Benzoxathiin} \xrightarrow{\text{HCl, EtOH}} \text{Thiol intermediate} \xrightarrow{\text{NaOH}} \text{Dihydrobenzothiazine}

Condensation Reactions

The imino group participates in Schiff base formation with aldehydes or ketones:

4-Imino-benzoxathiin+RCHOSchiff base+H2O\text{4-Imino-benzoxathiin} + \text{RCHO} \rightarrow \text{Schiff base} + \text{H}_2\text{O}

Conditions: Ethanol, reflux, 4 hours .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) occur at the aromatic ring:

SubstrateCoupling PartnerCatalystProduct
BromobenzoxathiinPhenylboronic acidPd(PPh₃)₄Biaryl derivative

Yield : 68–75% .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related heterocycles due to its unique electronic environment:

CompoundKey FeatureReactivity Difference
1-Imino-benzothiazinoneBenzothiazin frameworkLower electrophilicity at nitrogen
6-MethylbenzothiazoleSimpler structureNo imino group; limited functionalization
2-ThiophenylbenzoxazinoneThiophene substituentEnhanced aromatic reactivity

Source: Structural and reactivity comparisons from synthesis studies .

Mechanistic Insights

  • Nucleophilic Substitution : The imino nitrogen’s lone pair facilitates SN² mechanisms with alkyl halides .

  • Oxidation : Sulfur’s lone electrons make it susceptible to electrophilic oxidation .

  • Cyclization : Protonation of the imino group enhances electrophilicity, driving ring closure .

Scientific Research Applications

Research indicates that compounds within the benzoxathiin class, including 4-imino-2,3-dihydro-1,4-lambda6-benzoxathiin-4-one, exhibit significant biological activities. These include:

  • Antimicrobial Properties : Studies have shown that derivatives of benzoxathiins possess antimicrobial activity against various pathogens.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, indicating potential applications in treating inflammatory diseases.

Synthetic Methodologies

The synthesis of 4-imino-2,3-dihydro-1,4-lambda6-benzoxathiin-4-one can be achieved through various methods:

  • Condensation Reactions : Utilizing anthranilic acids and α-keto acids under mild conditions has been effective in producing this compound.
  • Cyclization Processes : Cyclization reactions involving imines or isocyanides have also been employed to synthesize derivatives with enhanced biological profiles.

These synthetic routes are essential for producing the compound in sufficient quantities for research and application purposes.

Applications in Medicinal Chemistry

The unique combination of functional groups in 4-imino-2,3-dihydro-1,4-lambda6-benzoxathiin-4-one enhances its reactivity and biological activity compared to structurally similar compounds. Notable applications include:

Application Area Description
Drug Development Potential as a lead compound in developing new antimicrobial and anticancer agents.
Pharmacological Studies Investigation into its mechanism of action through binding affinity studies with biological targets.
Synthetic Intermediates Used as a precursor for synthesizing more complex heterocyclic compounds with desired pharmacological properties.

Case Studies

Several studies have documented the therapeutic potential of 4-imino-2,3-dihydro-1,4-lambda6-benzoxathiin-4-one:

  • Anticancer Activity Study : In vitro assays demonstrated that derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells.
  • Antimicrobial Efficacy Research : A series of tests showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility as a novel antibiotic candidate.
  • Inflammation Model Trials : Animal models indicated that the compound significantly reduced markers of inflammation compared to control groups.

Mechanism of Action

The mechanism of action of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds with active sites, while the benzoxathiin ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, functional, and pharmacological differences between 4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one and related heterocycles:

Compound Class Core Structure Key Heteroatoms Functional Groups Pharmacological Activity Binding Affinity/Selectivity
4-Imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one Benzene + 1,4-oxathiin (λ⁶-sulfone) O, S⁶⁺ Imino (=NH), ketone (C=O) Enzyme inhibition (e.g., matriptase-2) Binding energy: −36.06 ± 2.61 kcal/mol
4H-3,1-Benzothiazin-4-ones Benzene + 1,3-thiazinone S, N Ketone (C=O) Matriptase-2 inhibition Moderate selectivity
1,4-Benzodioxines Benzene + 1,4-dioxane O, O Ethers (C-O-C) Enzyme inhibition (non-selective) Limited data
3,4-Dihydro-2H-1,4-benzoxazines Benzene + 1,4-oxazine (partially saturated) O, N Amine/ether Antiparasitic (e.g., heartworm treatment) High affinity for parasitic targets
2,3-Dihydro-1,3-thiazol-2-imines Five-membered thiazole + imine S, N Imino (=NH), allyl/propenyl substituents Angiotensin II receptor antagonism Scoring function: −9.5 to −11.5

Key Comparative Insights:

Structural and Electronic Differences: The λ⁶-sulfone in 4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one enhances electrophilicity compared to benzothiazinones (S in thioether/thione) or benzodioxines (neutral O atoms) . This may improve binding to polar enzyme active sites. The imino group distinguishes it from benzoxazines (amine/ether) and benzodioxines (ether-only), enabling unique hydrogen-bond donor capabilities .

Pharmacological Profiles: Enzyme Inhibition: Both 4-imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one and benzothiazinones inhibit matriptase-2, but the former’s sulfone group may enhance potency . Receptor Targeting: Thiazol-imines (e.g., ) exhibit antihypertensive effects via angiotensin II receptor binding, leveraging the imino group for hydrogen bonding, a feature shared with the target compound .

Synthetic Challenges: The λ⁶-sulfone requires controlled oxidation steps, whereas benzoxazines and thiazol-imines are synthesized via condensation or alkylation . Introducing the imino group may demand protective strategies to avoid side reactions, a challenge less prevalent in ether- or amine-focused syntheses .

Binding Data :

  • The target compound exhibits strong binding energy (−36.06 kcal/mol), surpassing thiazol-imines (−9.5 to −11.5), likely due to its larger aromatic system and sulfone’s electrostatic contributions .

Biological Activity

4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique benzoxathiin core structure, which is characterized by a sulfur atom in a heterocyclic ring. Its molecular formula is C7H6N2OS, and it has a molecular weight of approximately 174.20 g/mol. The presence of the imino group contributes to its reactivity and biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HeLa cells with an IC50 value of approximately 10.46 μM/mL .
  • Antimicrobial Properties : The compound also demonstrates antimicrobial activity against certain bacterial strains, suggesting its potential as an antibiotic agent.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes such as α-glucosidase, which is relevant for diabetes management. The inhibition was quantified with IC50 values indicating significant effectiveness .

The biological mechanisms underlying the activity of this compound are still being elucidated. However, several hypotheses have emerged based on existing studies:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : Evidence suggests that it triggers apoptotic pathways, leading to programmed cell death in malignant cells.
  • Enzyme Interaction : By binding to active sites on enzymes like α-glucosidase, it disrupts normal enzymatic activity, impacting carbohydrate metabolism.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant cell death at lower concentrations compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy : Research highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) being determined for specific strains.
  • Enzyme Kinetics : In vitro assays showed that this compound competes effectively with substrates for α-glucosidase, leading to reduced glucose absorption .

Data Summary Table

Biological ActivityObservationsReference
CytotoxicityIC50 = 10.46 μM/mL in HeLa cells
Antimicrobial ActivityEffective against Gram-positive bacteria
Enzyme InhibitionIC50 for α-glucosidase = 52.54 μM

Q & A

Q. Table 1. Stability Study Parameters for 4-Imino-2,3-dihydro-1,4λ⁶-benzoxathiin-4-one

ConditionTemperature (°C)pHDuration (Days)Degradation Product Identified
Acidic Hydrolysis40272,3-Dihydrobenzoxathiin-4-one
Alkaline Hydrolysis60123Thiophenolic derivatives

Q. Table 2. Comparative Reactivity in Nucleophilic Additions

ReagentReaction Rate (k, s⁻¹)DFT-Predicted Activation Energy (kcal/mol)Observed Product Yield (%)
Methylmagnesium bromide0.04518.772
Phenylmagnesium chloride0.02922.358

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